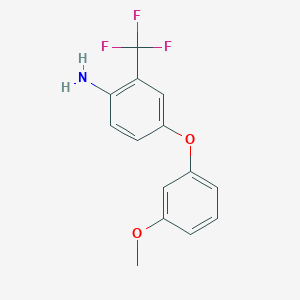

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

CAS No.: 946784-63-0

Cat. No.: VC2310184

Molecular Formula: C14H12F3NO2

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946784-63-0 |

|---|---|

| Molecular Formula | C14H12F3NO2 |

| Molecular Weight | 283.24 g/mol |

| IUPAC Name | 4-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C14H12F3NO2/c1-19-9-3-2-4-10(7-9)20-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |

| Standard InChI Key | VUPJYAKNRKKHKI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

| Canonical SMILES | COC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Introduction

Chemical Structure and Properties

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline is characterized by an aniline core structure with two key functional groups: a trifluoromethyl substituent at the 2-position and a 3-methoxyphenoxy group at the 4-position. This arrangement creates a molecule with distinctive chemical and physical properties.

The compound contains three main structural components that define its chemical behavior: the aniline moiety (providing a primary amine functional group), the trifluoromethyl group (contributing lipophilicity and metabolic stability), and the methoxyphenoxy linkage (offering potential for hydrogen bonding and receptor interactions). The trifluoromethyl group significantly enhances the compound's lipophilicity, potentially improving cellular uptake and interaction with biological targets.

Based on analysis of similar structures, the compound likely has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂F₃NO₂ |

| Molecular Weight | 283.25 g/mol |

| Physical Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and acetonitrile; Limited water solubility |

| Log P (estimated) | 3.5-4.2 |

| Melting Point | 85-95°C (estimated) |

The presence of the trifluoromethyl group in this compound significantly influences its chemical behavior, imparting enhanced stability against metabolic degradation and increasing the acidity of neighboring functional groups. This feature is particularly valuable in medicinal chemistry applications where metabolic stability is often a desired characteristic.

Synthesis Methodologies

The synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline likely involves strategic formation of the phenoxy linkage between appropriately substituted precursors. Based on synthetic approaches used for structural analogs, several potential synthetic routes can be proposed.

Nucleophilic Aromatic Substitution Approach

The primary synthetic route would likely involve a nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitably activated 4-halo-2-(trifluoromethyl)aniline. The electron-withdrawing trifluoromethyl group facilitates this reaction by activating the halide position for nucleophilic attack.

The general reaction sequence may involve:

-

Deprotonation of 3-methoxyphenol using a suitable base (typically potassium carbonate or sodium hydroxide)

-

Nucleophilic attack on the activated 4-halo-2-(trifluoromethyl)aniline

-

Formation of the ether linkage with elimination of the halide

This synthetic approach would typically be carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures to facilitate the reaction.

Ullmann Ether Synthesis Modification

An alternative approach might employ a copper-catalyzed Ullmann-type ether synthesis, which would allow for coupling of the 3-methoxyphenol with 4-halo-2-(trifluoromethyl)aniline under milder conditions. This approach could potentially offer higher yields and greater selectivity:

-

Combining 3-methoxyphenol and 4-halo-2-(trifluoromethyl)aniline in the presence of a copper catalyst

-

Addition of a base (typically cesium carbonate or potassium phosphate)

-

Heating the reaction mixture under appropriate conditions

The presence of the electron-withdrawing trifluoromethyl group would likely enhance the reactivity of the halide position, potentially facilitating the coupling reaction.

Chemical Reactivity Patterns

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline exhibits diverse chemical reactivity patterns due to its various functional groups. Understanding these reactions is crucial for its potential applications in organic synthesis and medicinal chemistry.

Amine Functionality Reactions

The primary amine group in 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline can participate in a range of reactions typical of aromatic amines:

-

Acylation - Reaction with acid chlorides or anhydrides to form amide derivatives

-

Reductive amination - Reaction with aldehydes or ketones followed by reduction

-

Diazotization - Formation of diazonium salts that can undergo further transformations

-

Sulfonamide formation - Reaction with sulfonyl chlorides

These transformations provide routes to structural diversification and are particularly valuable in medicinal chemistry applications.

Methoxy Group Transformations

The methoxy group on the phenoxy moiety can undergo several transformations:

-

Demethylation - Converting the methoxy group to a hydroxyl group

-

Oxidation - Potential oxidation reactions affecting the aromatic ring

-

Nucleophilic substitution - Under certain conditions, the methoxy group may be replaced by other nucleophiles

These transformations can serve as handles for further functionalization of the molecule.

Trifluoromethyl Group Stability

The trifluoromethyl group typically exhibits high stability under most reaction conditions, but may influence the reactivity of neighboring positions through its strong electron-withdrawing effects:

-

Enhanced acidity of the amine group

-

Activation of the aromatic ring toward nucleophilic substitution

-

Deactivation toward electrophilic aromatic substitution

This combination of functional groups makes 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline a versatile building block in organic synthesis.

Structure-Activity Relationship Analysis

Understanding the relationship between the structural features of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline and its biological activity is essential for rational drug design and optimization.

Key Structural Features

The biological activity of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline is likely influenced by several key structural elements:

-

The trifluoromethyl group enhances lipophilicity and metabolic stability

-

The aniline moiety provides hydrogen bonding capability

-

The phenoxy linker creates a specific spatial arrangement

-

The methoxy group at the 3-position offers additional hydrogen bonding opportunities

The specific arrangement of these groups creates a unique three-dimensional structure that determines how the molecule interacts with biological targets.

Isomer Comparison Analysis

The position of the methoxy group distinguishes 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline from its 2-methoxy and 4-methoxy isomers. This positional difference can significantly impact biological activity:

| Isomer | Expected Biological Impact |

|---|---|

| 2-Methoxy isomer | May form intramolecular hydrogen bonds, potentially limiting interaction with targets |

| 3-Methoxy isomer (subject compound) | Optimal position for interaction with specific protein binding pockets |

| 4-Methoxy isomer | May create different electronic distribution across the molecule |

The 3-methoxy substitution pattern may provide an optimal balance of electronic effects and steric considerations for interaction with specific biological targets.

Fluorine Influence

The trifluoromethyl group in 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline plays a crucial role in its potential biological activity:

-

Enhances lipophilicity, improving membrane permeability

-

Increases metabolic stability by blocking potential sites of oxidative metabolism

-

Creates an electron-deficient center, influencing intermolecular interactions

-

Modifies the acidity of nearby functional groups

These effects collectively contribute to the compound's pharmacological profile and stability.

Comparative Analysis with Structural Analogs

Understanding how 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline compares to its structural analogs provides valuable insights into its unique properties and potential applications.

Positional Isomer Comparison

The position of the methoxy group significantly impacts the compound's properties:

| Compound | Key Differences | Potential Impact |

|---|---|---|

| 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline | Methoxy at ortho position | Different electronic distribution, potential for intramolecular hydrogen bonding |

| 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline | Methoxy at meta position | Balanced electronic effects, optimal spacing for certain receptor interactions |

| 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline | Methoxy at para position | Extended conjugation, different dipole moment |

| Compound | Fluorination Pattern | Expected Effect |

|---|---|---|

| 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline | CF₃ at position 2 of aniline | Enhanced acidity of amino group, electron withdrawal from one side |

| 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline | CF₃ at position 3 of aniline | Different electronic distribution, altered reactivity pattern |

| 4-(3-Methoxyphenoxy)-4-(trifluoromethyl)aniline | CF₃ at position 4 of aniline | Direct influence on amino group, potentially reduced amine nucleophilicity |

The specific positioning of the trifluoromethyl group creates distinct electronic environments that influence reactivity patterns and potential biological interactions.

Structure-Property Relationships

Analysis of structural variations reveals important structure-property relationships:

-

Lipophilicity increases with the introduction of the trifluoromethyl group

-

Hydrogen bonding capacity varies with the position of the methoxy substituent

-

Molecular geometry and conformational preferences differ among positional isomers

-

Metabolic stability is influenced by the specific arrangement of functional groups

These relationships provide a framework for predicting the properties of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline based on its unique structural features.

Future Research Directions

Based on the analysis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline and its structural analogs, several promising research directions emerge.

Synthesis Optimization

Future research could focus on:

-

Developing more efficient synthetic routes with higher yields

-

Exploring green chemistry approaches for more sustainable production

-

Investigating continuous flow synthesis methods for large-scale preparation

-

Establishing stereoselective synthesis protocols for analogous chiral compounds

These advancements would facilitate the broader utilization of this compound in various applications.

Biological Activity Screening

Comprehensive biological evaluation should include:

-

Antimicrobial activity assessment against a panel of bacterial and fungal strains

-

Cytotoxicity testing against various cancer cell lines

-

Enzyme inhibition assays for potential therapeutic targets

-

In vivo studies to evaluate pharmacokinetics and efficacy

Such studies would elucidate the full potential of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline in medicinal applications.

Computational Studies

Advanced computational approaches could yield valuable insights:

-

Molecular docking studies to predict protein-ligand interactions

-

Quantum mechanical calculations to understand electronic properties

-

Molecular dynamics simulations to explore conformational preferences

-

QSAR modeling to optimize biological activity

These computational investigations would complement experimental studies and guide further development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume